4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a morpholinyl group, and a propoxyphenyl group attached to a pyrrol-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the subsequent attachment of the various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The morpholinyl and propoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a secondary alcohol .
Scientific Research Applications
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H32N2O5 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-2-16-34-22-11-6-10-21(19-22)24-23(25(30)20-8-4-3-5-9-20)26(31)27(32)29(24)13-7-12-28-14-17-33-18-15-28/h3-6,8-11,19,24,30H,2,7,12-18H2,1H3/b25-23+ |
InChI Key |
LUIBOIMLDRLYMC-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
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